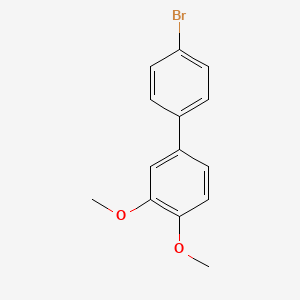

4'-Bromo-3,4-dimethoxy-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Organic Synthesis

Biphenyl derivatives are fundamental building blocks in organic synthesis due to their versatile applications. iucr.orgiucr.org Their rigid yet conformationally flexible backbone makes them ideal scaffolds for constructing complex molecules. beilstein-journals.org Historically, polychlorinated biphenyls (PCBs) were widely used as dielectric fluids and heat transfer agents due to their thermal stability and inertness. nih.govgoogle.com However, contemporary research focuses on the synthesis of highly functionalized biphenyls for applications in medicinal chemistry, materials science, and catalysis. iucr.orgnih.gov

These derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and liquid crystals. nih.gov Many biologically active compounds, including anti-inflammatory and anti-cancer drugs, feature a biphenyl core, which can influence the molecule's solubility, target binding affinity, and metabolic stability. nih.gov The synthesis of these valuable compounds often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which enable the precise and efficient formation of the biaryl linkage. beilstein-journals.orgnih.gov

Overview of Halogenated and Methoxylated Biphenyl Architectures

The properties and reactivity of biphenyls are significantly influenced by the nature and position of their substituents. Halogenated and methoxylated biphenyls are two major sub-classes with distinct characteristics.

Halogenated Biphenyls , particularly those containing bromine and chlorine, are of significant interest. The presence of a halogen atom, such as bromine in the 4'-position of the target molecule, provides a reactive handle for further chemical transformations. mdpi.combldpharm.com The carbon-bromine bond is a common site for cross-coupling reactions, allowing for the introduction of various other functional groups. mdpi.com The position and type of halogen can influence the molecule's electronic properties and biological activity. researchgate.net For instance, the polarizability of the halogen substituent (I > Br > Cl > F) can be a determining factor in their biological interactions. researchgate.net

Methoxylated Biphenyls feature one or more methoxy (B1213986) groups (–OCH₃) on the aromatic rings. These groups are strong electron-donors, which can increase the electron density of the phenyl rings and influence the molecule's reactivity in electrophilic aromatic substitution reactions. The presence of methoxy groups, such as the 3,4-dimethoxy substitution in the target compound, can also impact the molecule's conformation and its ability to participate in intermolecular interactions like hydrogen bonding. iucr.org In some cases, methoxylated metabolites of PCBs have shown higher lipophilicity and persistence than their hydroxylated counterparts.

Research Trajectories for 4'-Bromo-3,4-dimethoxy-1,1'-biphenyl

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions. The compound combines the features of both a halogenated and a methoxylated biphenyl, making it a versatile intermediate for synthesis.

Potential Synthetic Applications: The primary research trajectory for this compound is likely its use as a building block in organic synthesis.

The bromo group at the 4'-position serves as a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. This would allow for the coupling of this moiety with a wide range of other molecular fragments to create more complex structures.

The 3,4-dimethoxy-substituted ring (a veratrole moiety) is electron-rich, making it susceptible to electrophilic substitution reactions. The positions ortho and para to the methoxy groups are activated, although steric hindrance from the adjacent phenyl ring might influence regioselectivity.

Materials Science and Medicinal Chemistry: Given the prevalence of the biphenyl scaffold in functional materials and drugs, this compound could serve as a precursor for:

Liquid crystals: The rigid biphenyl core is a common feature in liquid crystalline materials. nih.gov

Biologically active molecules: Many natural products and synthetic drugs contain substituted biphenyl units. Research has shown that other complex bromo-dimethoxy-biphenyl derivatives are being investigated for their potential as molecular rectifiers and for their biological activities, including leishmanicidal and trypanocidal properties. iucr.orgnih.gov

Physicochemical and Structural Studies: Detailed characterization of the compound itself would be a valuable research endeavor.

Spectroscopic Analysis: Comprehensive analysis using NMR (¹H, ¹³C), IR, and mass spectrometry would provide a complete picture of its electronic and molecular structure. While specific data is not readily available, related structures provide expected spectral regions. For example, in ¹H NMR, the methoxy protons would likely appear as singlets around 3.8-4.0 ppm, while the aromatic protons would resonate in the 6.8-7.6 ppm range. beilstein-journals.org

Crystallographic Studies: X-ray crystallography of this compound would reveal its solid-state conformation, including the dihedral angle between the two phenyl rings and any intermolecular interactions, which are crucial for understanding its physical properties. iucr.org

Below is a table summarizing key properties and data for the constituent parts and related compounds, which can guide future research on this compound.

| Property | Information | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₃BrO₂ | N/A |

| Key Functional Groups | Bromine, Methoxy, Biphenyl | N/A |

| Common Synthetic Routes | Suzuki-Miyaura Coupling, Ullmann Reaction | beilstein-journals.orgnih.gov |

| ¹H NMR (Predicted) | Methoxy (CH₃) protons: ~3.8-4.0 ppm (singlets); Aromatic (Ar-H) protons: ~6.8-7.6 ppm (multiplets) | beilstein-journals.org |

| ¹³C NMR (Predicted) | Methoxy (CH₃) carbons: ~56 ppm; Aromatic (Ar-C) carbons: ~110-150 ppm | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFAGPLLYRBLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290508 | |

| Record name | 4′-Bromo-3,4-dimethoxy-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-70-4 | |

| Record name | 4′-Bromo-3,4-dimethoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74447-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Bromo-3,4-dimethoxy-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Based Characterization of 4 Bromo 3,4 Dimethoxy 1,1 Biphenyl

Mass Spectrometry (MS)

Electrospray Ionization (ESI) MS/MS for Derivatized Analytes

While direct ESI-MS/MS analysis of 4'-Bromo-3,4-dimethoxy-1,1'-biphenyl is possible, derivatization is a powerful strategy to enhance ionization efficiency, improve chromatographic separation, and direct fragmentation pathways, thereby increasing sensitivity and aiding structural confirmation. researchgate.netnih.govrsc.org For compounds like the target analyte, which possess aromatic bromo and methoxy (B1213986) groups, several derivatization approaches can be considered, although specific studies on this exact molecule are not prevalent in the literature.

Chemical derivatization aims to introduce a functional group that is more readily ionized or provides a more predictable fragmentation pattern. researchgate.netdntb.gov.ua For instance, while the native molecule does not possess highly acidic or basic sites typically amenable to derivatization, reagents targeting potential trace impurities or synthetic precursors with hydroxyl or carboxyl groups, such as 4-bromomethyl-7-methoxycoumarin (B43491) for carboxylic acids, could be employed in a broader analytical context. nih.gov

In a hypothetical ESI-MS/MS analysis of a derivatized analogue, the fragmentation would be guided by the nature of the derivative. For example, if a derivatizing agent containing a readily protonated amine is used, the positive ion ESI-MS/MS spectrum would likely be dominated by fragmentation of the derivatizing tag. The fragmentation of the core biphenyl (B1667301) structure would be influenced by the presence of the bromo and dimethoxy substituents. The bromine atom, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), would produce doublet peaks for bromine-containing fragments, which is a key diagnostic feature.

Common fragmentation pathways for protonated biphenyl systems include cleavage of the inter-ring C-C bond and losses of small neutral molecules from the substituents. rsc.orgnih.gov For this compound, one could anticipate the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups under collision-induced dissociation. The stability of the biphenyl system suggests that the most abundant ions in the MS/MS spectrum would likely arise from the fragmentation of the derivatizing group and the substituents, rather than extensive cleavage of the aromatic rings themselves.

Table 1: Potential Derivatization Strategies for Related Analytes

| Derivatizing Reagent | Target Functional Group | Purpose | Reference |

|---|---|---|---|

| p-Bromophenacyl bromide (p-BPB) | Carboxylic and phenolic hydroxyl groups | Introduces a bromine atom for element-selective detection. | dntb.gov.ua |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and secondary amines | Provides a fluorescent tag and enhances ionization. | researchgate.net |

| 1-Bromobutane | Amino, carboxyl, and phenolic hydroxyl groups | Improves hydrophobicity and basicity for enhanced LC-MS/MS sensitivity. | researchgate.net |

| Dansyl chloride | Phenols and primary/secondary amines | Adds a fluorescent label and a readily ionizable group. |

Vibrational Spectroscopy

The spectrum can be divided into several regions. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ will contain the characteristic C=C stretching vibrations of the two aromatic rings. The presence of substituents will influence the exact position and pattern of these bands. Asymmetric and symmetric C-O-C stretching vibrations from the dimethoxy groups are expected in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, will be observed in the 900-650 cm⁻¹ range and can provide information about the arrangement of substituents.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000-2840 | -OCH₃ C-H Stretch | Medium |

| 1610-1580 | Aromatic C=C Stretch | Medium to Strong |

| 1520-1470 | Aromatic C=C Stretch | Medium to Strong |

| 1465-1440 | -CH₃ Asymmetric Bending | Medium |

| 1260-1200 | Aryl C-O Asymmetric Stretch | Strong |

| 1075-1020 | Aryl C-O Symmetric Stretch | Medium |

| 850-750 | Aromatic C-H Out-of-Plane Bending | Strong |

| 700-500 | C-Br Stretch | Medium to Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be characterized by strong signals from the aromatic ring vibrations. A particularly diagnostic band for substituted biphenyls is the inter-ring C-C stretching mode, which is often observed around 1280-1300 cm⁻¹. nih.gov The position of this band can be sensitive to the dihedral angle between the two phenyl rings.

Other significant Raman signals would include the ring breathing modes of the substituted benzene (B151609) rings and the C-Br stretching vibration. The symmetric vibrations of the methoxy groups would also be Raman active. Studies on chlorobiphenyls have shown that the substitution pattern significantly influences the Raman spectrum, allowing for the differentiation of isomers. researchgate.net A similar discriminatory power would be expected for brominated and methoxylated biphenyls.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~1600 | Aromatic Ring Stretching | Strong |

| ~1285 | Inter-ring C-C Stretch | Strong |

| ~1000 | Aromatic Ring Breathing (trigonal) | Medium |

| ~800 | Aromatic Ring Breathing | Medium |

| ~650 | C-Br Stretch | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound is dominated by π → π* electronic transitions within the biphenyl chromophore. The spectrum of biphenyl itself shows a strong, characteristic absorption band around 250 nm. The position and intensity of this band are highly sensitive to the nature and position of substituents, as well as the dihedral angle between the two phenyl rings. nih.gov

Based on data for related compounds like 4,4'-dimethoxybiphenyl, which has an absorption maximum around 260-270 nm, the main absorption band for this compound is expected in a similar region.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent | Comments |

|---|---|---|---|

| π → π* (K-band) | ~260-280 | Ethanol or Hexane | Intense absorption characteristic of the biphenyl system. Position influenced by substituents and conformation. |

| π → π* (B-band) | ~200-220 | Ethanol or Hexane | Fine structure may be obscured. |

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, torsion angles, and details of the crystal packing. While the crystal structure of this compound itself has not been reported, valuable insights can be drawn from the structures of closely related compounds such as 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl] nih.gov, 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl] researchgate.net, and 4,4'-dimethoxy-1,1'-biphenyl (B188815). niscpr.res.inresearchgate.net

A key structural parameter in biphenyls is the dihedral angle between the two aromatic rings, which results from a balance between conjugative effects favoring planarity and steric hindrance between the ortho substituents favoring a twisted conformation. In the solid state, crystal packing forces also play a significant role in determining this angle. For 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], the dihedral angle is reported to be 67.29(19)°. researchgate.net A similarly twisted conformation would be expected for this compound.

The crystal packing is likely to be governed by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the methoxy groups, π-π stacking interactions between the aromatic rings, and potentially Br···Br halogen bonding. These interactions create a stable three-dimensional lattice. The bond lengths and angles within the aromatic rings are expected to be typical for substituted benzenes, with some minor distortions due to substituent effects.

Table 5: Expected Crystallographic Data and Key Structural Parameters for this compound (based on analogues)

| Parameter | Expected Value/Range | Reference/Analogue |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | researchgate.netniscpr.res.in |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | researchgate.netniscpr.res.in |

| Dihedral Angle (Ring-Ring) | 60-70° | researchgate.net |

| C-Br Bond Length | ~1.90 Å | nih.gov |

| Aromatic C-C Bond Length | 1.37-1.40 Å | nih.govresearchgate.net |

| Inter-ring C-C Bond Length | ~1.48-1.50 Å | nih.govresearchgate.net |

| C-O Bond Length (methoxy) | ~1.37 Å | nih.gov |

| Dominant Intermolecular Interactions | C-H···O, π-π stacking, Br···Br halogen bonding | researchgate.net |

Analysis of Intermolecular Interactions (e.g., C-H...π, π...π, Van der Waals)

The crystal packing of biphenyl derivatives is often governed by a combination of weak intermolecular forces. In analogous structures, such as 4,4'-dimethoxy-1,1'-biphenyl, the stability of the crystal packing is primarily attributed to C-H⋯π and weak π…π interactions. niscpr.res.in The Hirshfeld surface analysis of 4,4'-dimethoxy-1,1'-biphenyl demonstrates the presence of H…H, C…H, and O…H interactions, which are crucial in the supramolecular assembly. niscpr.res.in

In more complex, related hemibiquinone structures, a variety of interactions are observed. For instance, in 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, the molecules in the crystal pack in a centrosymmetric manner and interact through a mixture of weak π–π stacking interactions, weak C—H⋯O hydrogen bonding, and Br⋯Br halogen bonding. researchgate.netiucr.orgnih.gov The centroid–centroid separations for the π–π stacking in this related compound are 4.044 (2) and 4.063 (3) Å. researchgate.netiucr.orgnih.gov In another derivative, 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile, molecules associate through intermolecular O—H⋯N hydrogen bonds, forming chains that are interlinked by very weak C—H⋯N hydrogen bonds. iucr.org This structure also exhibits slightly repulsive π-interactions with intercentroid distances for the rings being 4.107 (1) Å. iucr.org

Van der Waals interactions are also a dominant force in the crystal packing of similar compounds, as seen in 3,4-dimethoxy-4'-nitro-1,1'-biphenyl. nih.gov In some cases, short contacts less than the sum of the van der Waals radii are observed between neighboring molecules. iucr.org These findings suggest that the crystal structure of this compound is likely stabilized by a network of C-H...π interactions, potential π...π stacking (though possibly weak or repulsive depending on the specific packing), and significant Van der Waals forces. The presence of the bromine atom may also introduce halogen bonding, similar to what is observed in its dibrominated analogue. researchgate.netiucr.orgnih.gov

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometry of this compound can be inferred by examining the bond lengths, bond angles, and dihedral angles of its structural analogues. The dihedral angle between the two aromatic rings is a critical parameter in biphenyl derivatives, as it influences the degree of π-orbital overlap and, consequently, the electronic properties of the molecule.

In the case of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, the dihedral angle between the aromatic rings is 67.29 (19)°. researchgate.netiucr.org For 3,4-dimethoxy-4'-nitro-1,1'-biphenyl, two molecules in the asymmetric unit exhibit dihedral angles of 44.30 (6)° and 48.50 (6)° between the benzene rings. nih.gov A related hemibiquinone, 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile, shows a dihedral angle of 53.59 (7)° between the substituted benzene rings. iucr.org

The bond lengths in these related structures provide insight into the electronic nature of the substituents. For example, in 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, the C—Br bond distances are 1.872 (5) Å and 1.897 (4) Å, reflecting the different electronic environments of the quinone and dimethoxybenzene rings. iucr.org The methoxy groups in this molecule are nearly coplanar with their attached benzene ring, with C—O—C torsion angles of 1.5 (6)° and -4.4 (5)°. iucr.org

Detailed bond length and angle data for a related compound, 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, are presented in the tables below. It is important to note that these values are for a related, but different, molecule and serve as a predictive model for this compound.

Table 1: Selected Bond Lengths for a Related Biphenyl Derivative (Data for 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione)

| Bond | Length (Å) |

| C1—Br1 | 1.872 (5) |

| C10—Br2 | 1.897 (4) |

Source: iucr.org

Table 2: Selected Bond Angles for a Related Biphenyl Derivative (Data for 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione)

| Angle | Degree (°) |

| C1—Br1⋯Br2 | 178.2 (4) |

| C10—Br2⋯Br1 | 170.9 (4) |

Source: iucr.org

Table 3: Selected Dihedral Angles for Related Biphenyl Derivatives

| Compound | Dihedral Angle (°) |

| 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | 67.29 (19) |

| 3,4-dimethoxy-4'-nitro-1,1'-biphenyl (Molecule 1) | 44.30 (6) |

| 3,4-dimethoxy-4'-nitro-1,1'-biphenyl (Molecule 2) | 48.50 (6) |

| 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile | 53.59 (7) |

Computational Chemistry and Theoretical Modeling of Biphenyl Systems

Density Functional Theory (DFT) Studies of 4'-Bromo-3,4-dimethoxy-1,1'-biphenyl

DFT has become a standard method for investigating the properties of organic molecules. It offers a good balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and various spectroscopic parameters.

Geometry Optimization and Conformational Analysis

The geometry of a biphenyl (B1667301) compound, particularly the dihedral angle between the two phenyl rings, is crucial for its electronic and physical properties. This angle is determined by the balance between steric hindrance from ortho-substituents and electronic effects that favor planarity for extended π-conjugation. For this compound, one would expect the methoxy (B1213986) groups at the 3 and 4 positions and the bromo group at the 4' position to influence this torsional angle.

Studies on similar molecules, such as 3,4-dimethoxy-4'-methylbiphenyl, have shown that the dihedral angle between the phenyl rings is approximately 30.5°. nih.gov In another related compound, 3,4-dimethoxy-4'-nitro-1,1'-biphenyl, the dihedral angles were found to be 44.30° and 48.50° in the two molecules present in the asymmetric unit. nih.gov Conformational analysis of various dimethoxy-2,2'-bithiophenes also indicates a preference for non-planar conformations. rsc.org However, without specific calculations for this compound, its precise optimized geometry and conformational preferences remain undetermined.

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to describing chemical reactivity. wikipedia.orgnih.gov The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity.

For the related compound 4,4'-dimethoxy-1,1'-biphenyl (B188815), DFT calculations have determined the HOMO-LUMO energy gap to be 4.57 eV, indicating a stable compound. niscpr.res.inresearchgate.netniscpr.res.in The specific electron-donating methoxy groups and the electron-withdrawing bromo group in this compound would uniquely influence its HOMO and LUMO energy levels and the resulting energy gap. This data is not currently available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

In studies of 4,4'-dimethoxy-1,1'-biphenyl, the MEP map shows negative potential around the oxygen atoms and positive potential over the hydrogen atoms. niscpr.res.in For this compound, the MEP map would be crucial for predicting how the interplay between the methoxy and bromo substituents affects the electrostatic potential across the entire molecule, but such a map has not been published.

Charge Distribution and Reactivity Prediction

The distribution of partial atomic charges provides further insight into the reactive sites of a molecule. Methods like Mulliken population analysis can be used to calculate these charges. The MEP and FMO analyses together allow for a robust prediction of a molecule's chemical reactivity. researchgate.net Without specific computational results for this compound, a detailed prediction of its reactivity based on charge distribution cannot be accurately made.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is also widely used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of NMR shielding constants can be correlated with experimental chemical shifts to aid in structure elucidation. nih.govaps.orgnih.gov This is particularly useful for complex molecules with many overlapping signals.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of experimental IR and Raman spectra. wisc.edumdpi.com This allows for a detailed understanding of the molecule's vibrational modes.

While DFT has been successfully applied to predict NMR and vibrational spectra for numerous biphenyl and methoxy-substituted compounds, clinicsearchonline.orgnih.gov no such predictions have been published for this compound.

Analysis of Wave Functional Properties (e.g., Localized Orbital Locator, Electron Localization Function, Non-Covalent Interactions)

The electronic structure of a molecule provides deep insights into its chemical behavior. Wave functional analysis tools are pivotal in visualizing and quantifying the distribution of electrons and identifying regions of chemical significance.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF): The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to visualize the localization of electrons in a molecule. wikipedia.org It provides a chemically intuitive picture of electron pairs, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.org For this compound, an ELF analysis would be expected to show high localization values in the regions of the C-C and C-H bonds of the phenyl rings, as well as around the oxygen and bromine atoms, corresponding to their lone pairs. The topological analysis of the ELF can further classify the valence attractors, providing a quantitative measure of electron delocalization. cdnsciencepub.com For instance, in delocalized systems, the basin populations of adjacent attractors show increased fluctuation. cdnsciencepub.com

Non-Covalent Interactions (NCI): Non-covalent interactions are crucial in determining the supramolecular assembly and crystal packing of molecules. nih.govnih.gov The NCI index, based on the electron density and its derivatives, is a computational method that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. nih.gov For this compound, an NCI analysis would reveal the nature and strength of intramolecular interactions, such as those between the methoxy groups and the adjacent phenyl ring, which can influence the molecule's conformation. Furthermore, it would elucidate the intermolecular interactions, like halogen bonding involving the bromine atom and hydrogen bonds with the methoxy groups, that dictate the crystal packing. nih.govnih.gov In a related compound, 4,4'-dimethoxy-1,1'-biphenyl, Hirshfeld surface analysis has been used to demonstrate the presence of H···H, C···H, and O···H interactions that stabilize the crystal structure. niscpr.res.in

Global Reactivity Indices and Chemical Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are essential for predicting the chemical reactivity and stability of a molecule. dergipark.org.trresearchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. dergipark.org.tr

For this compound, the presence of electron-donating dimethoxy groups would be expected to raise the HOMO energy level, while the electron-withdrawing bromine atom would lower the LUMO energy level. This would result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted biphenyl. A study on norbornadiene derivatives showed that bromine-bonded structures exhibit a good electrophilic character. dergipark.org.tr The calculated values of these descriptors for a molecule provide a quantitative measure of its reactivity, which is invaluable in predicting its behavior in chemical reactions.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons |

This table presents the general formulas and significance of key global reactivity descriptors.

Molecular Modeling and Dynamics Simulations

Structural Analysis and Molecular Architecture

The three-dimensional structure of this compound is defined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects of the substituents. nih.gov In the case of 4,4'-dimethoxy-1,1'-biphenyl, the crystal structure reveals the presence of C-H···π and weak π···π interactions that contribute to the stability of the crystal packing. niscpr.res.in For 3,4-dimethoxy-4'-methylbiphenyl, the intramolecular dihedral angle between the phenyl rings is reported to be 30.5(2)°. nih.gov It is expected that this compound would adopt a similarly twisted conformation in the gas phase or in solution to minimize steric repulsion.

Intermolecular Interactions and Crystal Packing Simulations

| Interaction Type | Description | Expected Role in Crystal Packing |

| Halogen Bonding | Interaction between the bromine atom and a nucleophile | Directional control of molecular assembly |

| Hydrogen Bonding | Interaction between methoxy oxygens and hydrogen donors | Stabilization of the crystal lattice |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules | Contribution to the cohesive energy |

| C-H···π Interactions | Interaction between C-H bonds and the π-system of a phenyl ring | Further stabilization of the packing |

This table outlines the expected intermolecular interactions and their roles in the crystal packing of this compound.

Computational Approaches for Exploring Conformational Space

The conformational landscape of a flexible molecule like this compound can be explored using various computational techniques. Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the dihedral angle between the phenyl rings, can identify the most stable conformations and the energy barriers between them. nih.gov For instance, a conformational analysis of dimethoxy-bithiophenes, which are structurally related to biphenyls, has been performed using UV spectra and theoretical calculations to determine their non-planar preferences. rsc.org Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of the molecule over time, taking into account temperature and solvent effects. These computational approaches are essential for understanding the flexibility of the biphenyl core and how it is influenced by the substitution pattern.

Advanced Analytical Methodologies for Biphenyl Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the target analyte from complex mixtures. The choice of technique is dictated by the analyte's physicochemical properties, such as volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For aromatic compounds like 4'-Bromo-3,4-dimethoxy-1,1'-biphenyl, specialized stationary phases can offer enhanced separation. Biphenyl (B1667301) HPLC columns have gained prominence as a powerful alternative to traditional C18 phases for the analysis of aromatic and moderately polar compounds.

The retention mechanism of biphenyl phases involves multiple types of interactions, including hydrophobic interactions and, notably, π-π interactions between the biphenyl stationary phase and the aromatic rings of the analyte. This dual interaction mechanism provides unique selectivity, often leading to improved resolution of structurally similar aromatic compounds that may co-elute on standard C18 columns. The biphenyl phase can enhance the retention of compounds with aromatic rings, providing an elution order that can be significantly different from that of alkyl phases. A study on the analysis of a related compound, dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB), utilized a C18 column, but the principles of reversed-phase chromatography are directly applicable.

The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for optimizing the separation. The unique selectivity of biphenyl columns can be modulated by changing the organic modifier in the mobile phase.

Table 1: Illustrative HPLC Parameters for Biphenyl Analysis

This table presents typical starting conditions for the HPLC analysis of biphenyl derivatives based on established methods for similar compounds.

| Parameter | Condition |

| Column | Kinetex® Biphenyl (or similar USP L11 phase), 100 x 4.6 mm, 2.6 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 40% B, increase to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection | UV-Vis Detector at 254 nm or Mass Spectrometer (MS) |

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For semi-volatile compounds such as this compound, GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. This approach is widely used for the analysis of polybrominated biphenyls (PBBs) and other brominated flame retardants in environmental and biological samples.

In GC, separation is achieved on a capillary column, often with a low-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5HT). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Mass spectrometry is the detector of choice. In single quadrupole GC-MS, electron ionization (EI) is typically used, generating a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. For highly complex matrices or trace-level analysis, tandem mass spectrometry (GC-MS/MS) provides a higher degree of selectivity and sensitivity. By using modes like selected reaction monitoring (SRM), specific precursor-to-product ion transitions are monitored, effectively filtering out background noise and confirming the analyte's presence.

Table 2: Typical GC-MS/MS Parameters for Brominated Biphenyl Analysis

This table outlines representative instrumental conditions for the sensitive detection of brominated biphenyls, adaptable for this compound.

| Parameter | Condition |

| GC System | Agilent 6890 GC or equivalent |

| Column | DB-5HT, 30 m x 0.25 mm ID, 0.10 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector | Splitless mode at 280 °C |

| Oven Program | Initial 120°C (hold 2 min), ramp at 23°C/min to 250°C, then 3°C/min to 275°C, then 33°C/min to 330°C (hold 5 min) |

| Mass Spectrometer | Triple Quadrupole (e.g., Thermo TSQ Quantum XLS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| MS/MS Transitions | Hypothetical for target compound: Precursor ion (Molecular ion, M+) → Product ions (e.g., [M-Br]+, [M-CH3]+) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed in synthetic organic chemistry. Its primary applications are monitoring the progress of a chemical reaction and assessing the purity of the product. The synthesis of unsymmetrical biphenyls like this compound is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

TLC is invaluable for monitoring these reactions. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The starting materials (e.g., an aryl bromide and a boronic acid) and the biphenyl product will have different polarities and thus different affinities for the stationary phase. When the plate is developed in an appropriate solvent system (mobile phase), the components separate. The extent of product formation and consumption of reactants can be visualized, often using a UV lamp, as the aromatic rings absorb UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system.

Table 3: Hypothetical TLC Monitoring of a Suzuki Coupling Reaction

This table illustrates the expected TLC results for the synthesis of this compound.

| Compound | Role | Expected Polarity | Expected Rf Value* | Visualization (UV 254 nm) |

| 4-Bromo-1,2-dimethoxybenzene | Reactant | More Polar | ~0.6 | Dark Spot |

| 4-Bromophenylboronic acid | Reactant | Very Polar | ~0.1 (or baseline) | Dark Spot |

| This compound | Product | Less Polar | ~0.8 | Dark Spot |

*Rf values are highly dependent on the specific mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) and are for illustrative purposes only.

Sample Preparation and Enrichment Strategies

Before chromatographic analysis, samples often require preparation to isolate the analyte of interest from the sample matrix. This "clean-up" step is essential for preventing instrument contamination and reducing interferences that could compromise the accuracy of the results.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. It is highly effective for cleaning up complex samples and concentrating analytes prior to analysis by HPLC or GC. For brominated aromatic compounds, SPE is used to extract them from matrices such as serum, water, and sediment.

The SPE process involves four main steps:

Conditioning: The sorbent (e.g., polystyrene-divinylbenzene or C18-silica) is wetted with a solvent like methanol to activate it.

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water) to prepare it for sample loading.

Loading: The sample is passed through the sorbent. The analyte, due to its affinity for the sorbent, is retained.

Washing: Interfering compounds with weaker affinity for the sorbent are washed away with a specific solvent.

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.

The choice of sorbent and solvents is critical and depends on the properties of the analyte and the matrix. For a moderately non-polar compound like this compound, a reversed-phase sorbent would be appropriate.

Table 4: General Solid-Phase Extraction Protocol for Brominated Aromatics in Water

This table provides a representative SPE method for isolating compounds similar to this compound from an aqueous matrix.

| Step | Solvent/Solution | Volume | Purpose |

| Condition | Methanol | 5 mL | To wet the sorbent and activate functional groups. |

| Equilibrate | Ultrapure Water | 5 mL | To prepare the sorbent for the aqueous sample. |

| Load | Water Sample (pH adjusted) | 500 mL | To adsorb the analyte onto the sorbent. |

| Wash | 10% Methanol in Water | 5 mL | To remove polar interferences. |

| Elute | Dichloromethane/n-hexane mixture | 10 mL | To desorb and collect the analyte of interest. |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. After a set extraction time, the fiber is retracted and transferred to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column.

SPME is particularly well-suited for the trace analysis of semi-volatile organic compounds in water and air. Its application to PBBs and related compounds has been demonstrated. Key parameters that influence extraction efficiency include the type of fiber coating, extraction time and temperature, sample agitation, and the addition of salt to the sample matrix. For biphenyls, headspace SPME (HS-SPME) at elevated temperatures can improve sensitivity and extraction kinetics.

Table 5: Key Parameters for SPME of Biphenyls from Water Samples

This table summarizes typical conditions for an SPME method based on protocols for related analytes like PCBs and PBBs.

| Parameter | Condition | Rationale |

| Fiber Coating | Polydimethylsiloxane (B3030410) (PDMS) or Carboxen/PDMS (CAR/PDMS) | Effective for non-polar and semi-volatile compounds. |

| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects and is suitable for semi-volatile analytes. |

| Extraction Temp. | 100 °C | Increases analyte vapor pressure, enhancing partitioning into the headspace. |

| Extraction Time | 30 minutes | Allows for sufficient partitioning to achieve good sensitivity. |

| Agitation | Stirring or sonication | Speeds up the mass transfer of analyte to the headspace. |

| Desorption | Thermal desorption in GC inlet at 280 °C for 3 minutes | Ensures complete transfer of analytes to the GC column. |

Method Validation Parameters in Biphenyl Analysis

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. For the analysis of biphenyl compounds, including this compound, rigorous validation of the analytical methodology is essential to ensure the reliability and accuracy of the results. This section details the key parameters involved in the validation of such methods.

Linearity and Calibration Curve Determination

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com A linear relationship is established by analyzing a series of standard solutions of the analyte at different known concentrations. The response of the analytical instrument is then plotted against the concentration of the analyte to generate a calibration curve.

For biphenyl analysis, a minimum of five concentrations is typically recommended to establish linearity. wjarr.com The linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship. For instance, in the analysis of certain biphenyls, calibration curves have shown good linearity with R² values greater than 0.999. scielo.br

Table 1: Example of a Calibration Curve for Biphenyl Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.5 | 15,234 |

| 1.0 | 30,156 |

| 2.5 | 75,890 |

| 5.0 | 151,234 |

| 10.0 | 302,567 |

| 20.0 | 605,123 |

This is a hypothetical data table for illustrative purposes.

The equation of the regression line (y = mx + c), where 'y' is the instrument response, 'm' is the slope, 'x' is the analyte concentration, and 'c' is the y-intercept, is then used to calculate the concentration of the analyte in unknown samples.

Accuracy and Precision Assessment

Accuracy refers to the closeness of a measured value to the true or accepted value. nih.gov It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The accuracy is then expressed as the percentage of the analyte recovered. nih.gov For biphenyl analysis, recovery percentages for validated methods typically range from 88.4% to 97.5%. nih.govrevistabiomedica.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

In the validation of analytical methods for biphenyls, the accuracy, expressed as relative standard deviation, is often expected to be less than 20%. nih.govrevistabiomedica.orgresearchgate.net

Table 2: Accuracy and Precision Data for Biphenyl Analysis

| Analyte Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=6) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |

|---|---|---|---|---|

| 1.0 | 0.95 | 95.0 | 4.5 | 6.8 |

| 5.0 | 4.88 | 97.6 | 3.2 | 5.1 |

| 10.0 | 9.92 | 99.2 | 2.5 | 4.3 |

This is a hypothetical data table for illustrative purposes.

Recovery Studies

Recovery studies are essential for evaluating the accuracy of an analytical method and assessing the efficiency of the sample preparation process. nih.gov The recovery of an analyte can be influenced by several factors, including the type of sample matrix, the extraction method, and the molecular weight of the congener. nih.gov

For biphenyls, various extraction techniques are employed, and their recoveries are compared. For instance, studies have compared accelerated solvent extraction (ASE) with traditional Soxhlet extraction for polychlorinated biphenyls (PCBs), showing that ASE can offer comparable or slightly higher extraction efficiency. nih.gov The percentage of PCB recovered by analytical procedures can vary across different studies and extraction methods. nih.gov It has been noted that for some PCB congeners, ortho-substitution can influence the recovery from certain matrices. nih.gov In some cases, if the recovery is found to be consistently low but precise, a correction factor can be applied to the final results. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. biopharminternational.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. biopharminternational.com

There are several methods to determine LOD and LOQ, including:

Based on the signal-to-noise ratio: This method is used when the analytical method exhibits background noise. Typically, the LOD is determined at a signal-to-noise ratio of 3:1, and the LOQ is at a signal-to-noise ratio of 10:1. wjarr.comscispace.com

Based on the standard deviation of the response and the slope of the calibration curve: The LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. sepscience.comund.edu

For example, in the analysis of certain biphenyls, LODs have been reported to be around 0.04 µg/L and LOQs around 0.10 µg/L. nih.govrevistabiomedica.org Another study on biphenyl and its metabolites reported LODs in the range of 0.02-0.04 µg/mL and LOQs in the range of 0.07-0.12 µg/mL. scielo.br

Table 3: Example of LOD and LOQ for Biphenyl Analysis

| Parameter | Value | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.04 µg/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.12 µg/mL | Signal-to-Noise Ratio (10:1) |

This is a hypothetical data table for illustrative purposes.

Applications in Advanced Organic Synthesis and Materials Science Precursors

4'-Bromo-3,4-dimethoxy-1,1'-biphenyl as a Building Block in Complex Molecular Synthesis

The utility of this compound as a foundational unit in the assembly of more complex molecular architectures is primarily derived from the reactivity of its carbon-bromine bond. This bond serves as a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Notably, the Suzuki-Miyaura coupling reaction stands out as a powerful method for the arylation of this compound. By reacting this compound with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base, a diverse range of poly-aryl systems can be synthesized. The 3,4-dimethoxy substitution pattern on one of the phenyl rings can influence the electronic properties of the resulting molecule, which is a critical consideration in the design of biologically active compounds and functional materials.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of its reactivity are well-established. The bromo-substituent allows for its incorporation into larger molecular frameworks, acting as a linchpin to connect different molecular fragments. For instance, in the context of medicinal chemistry, the dimethoxyphenyl moiety is a common feature in many biologically active molecules, and the ability to couple this unit to other pharmacophores via the bromo-functionalized ring is of significant synthetic value.

The table below illustrates the potential for diversification of the this compound scaffold through Suzuki-Miyaura coupling.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product Structure | Potential Application Area |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3,4-Dimethoxy-[1,1':4',1'']terphenyl | Liquid Crystals |

| 4-Formylphenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 4'-(3,4-Dimethoxyphenyl)-[1,1'-biphenyl]-4-carbaldehyde | Precursor for fluorescent probes |

| Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | 4'-(3,4-Dimethoxyphenyl)-2-phenylthiophene | Organic electronics |

Role in the Synthesis of Functionalized Biphenyls and Polyaromatic Systems

The strategic position of the bromine atom on the 4'-position of this compound makes it an ideal precursor for the synthesis of a wide array of functionalized biphenyls. Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a variety of functional groups at this position.

For example, a Sonogashira coupling with terminal alkynes can lead to the formation of biphenyls containing an alkyne moiety. These alkynyl-biphenyls are themselves versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to construct complex polycyclic aromatic systems. The incorporation of the 3,4-dimethoxy-substituted phenyl ring can impart desirable photophysical or electronic properties to the resulting polyaromatic compounds. sigmaaldrich.com

The synthesis of extended π-conjugated systems is of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iterative cross-coupling of building blocks like this compound allows for the controlled construction of well-defined oligomeric and polymeric materials with tailored electronic properties. The dimethoxy groups can enhance the solubility of these often-rigid structures, facilitating their processing and incorporation into devices.

The following table summarizes various cross-coupling reactions that can be utilized to functionalize this compound.

| Reaction Type | Reagent | Catalyst | Functional Group Introduced |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, Xantphos | Amino |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Cyano |

Precursor in Coordination Chemistry and Ligand Design

The biphenyl (B1667301) scaffold is a common framework for the design of ligands in coordination chemistry. The introduction of coordinating functional groups onto the biphenyl core allows for the creation of ligands with specific bite angles and electronic properties, which in turn dictate the geometry and reactivity of the resulting metal complexes.

This compound can serve as a precursor to such ligands. The bromine atom can be replaced by a variety of coordinating groups. For instance, a lithium-halogen exchange followed by quenching with a chlorophosphine can introduce a phosphine (B1218219) group, a key coordinating moiety in many catalytic systems. beilstein-journals.org The resulting phosphine ligand would possess the 3,4-dimethoxyphenyl group, which could influence the electronic environment of the metal center it coordinates to.

The potential transformations of this compound into ligand precursors are outlined in the table below.

| Target Ligand Type | Synthetic Transformation | Key Reagents |

| Phosphine Ligand | Lithiation followed by phosphinylation | n-BuLi, R₂PCl |

| Carboxylic Acid Ligand | Grignard formation followed by carboxylation | Mg, CO₂ |

| Pyridyl-based Ligand | Suzuki coupling with a pyridylboronic acid | Pyridyl-B(OR)₂, Pd catalyst |

| Amine-based Ligand | Buchwald-Hartwig amination | R₂NH, Pd catalyst |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Bromo-3,4-dimethoxy-1,1'-biphenyl, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via bromination of a dimethoxybiphenyl precursor. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours.

- Coupling Reactions : Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at reflux .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity. Adjust stoichiometry of brominating agents to minimize over-bromination .

Q. How can the crystal structure of this compound be experimentally determined and validated?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation from ethanol. Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (v.2018/3) ensures accuracy in bond lengths and angles .

- Validation : Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-31G** basis set). Discrepancies >0.05 Å in bond lengths suggest potential lattice strain or solvent effects .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer (v.21.5) to map interactions. Dominant forces include:

- C-H⋯π interactions (≈40% contribution, dnorm = 1.8–2.2 Å).

- Weak π⋯π stacking (interplanar distance ≈3.5 Å, contributing to thermal stability up to 200°C) .

- Impact on Properties : Reduced solubility in non-polar solvents due to dense packing. Anisotropic thermal expansion observed via variable-temperature XRD .

Q. How do computational models explain discrepancies between experimental and theoretical electronic properties of this compound?

- Methodological Answer :

- DFT vs. Experimental Data : Perform geometry optimization using Gaussian16 (B3LYP/def2-TZVP). Compare HOMO-LUMO gaps (theoretical ≈4.1 eV vs. experimental UV-Vis ≈3.8 eV). Discrepancies arise from solvent effects (PCM model) and crystal field interactions .

- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of bromine and methoxy groups, altering dipole moments (≈2.1 D) .

Q. What environmental degradation pathways exist for this compound, and how can they be monitored?

- Methodological Answer :

- Biodegradation Studies : Incubate with Beijerinckia sp. strain B1. Monitor via HPLC-MS for metabolites (e.g., 3,4-dimethoxybenzoic acid).

- Mechanistic Insight : Meta-cleavage dioxygenases (e.g., catechol 2,3-dioxygenase) catalyze ring fission. Enzyme induction confirmed via SDS-PAGE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.